molecular formula C31H42N6O9S B14620550 (2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid CAS No. 60117-18-2

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid

Cat. No.: B14620550
CAS No.: 60117-18-2
M. Wt: 674.8 g/mol
InChI Key: YXVXEONTDCBORX-PEZVSODSSA-N
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Description

The compound H-Tyr-Gly-Gly-Phe-Met-Thr-OH is a peptide sequence composed of the amino acids tyrosine, glycine, glycine, phenylalanine, methionine, and threonine. .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-Gly-Gly-Phe-Met-Thr-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids .

    Coupling Reaction: The first amino acid (threonine) is attached to the resin. Subsequent amino acids are added one by one using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).

    Deprotection: After each coupling step, the protecting group is removed using a base like piperidine (for Fmoc) or TFA (trifluoroacetic acid) for Boc.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like TFA, which also removes side-chain protecting groups.

Industrial Production Methods

Industrial production of peptides like H-Tyr-Gly-Gly-Phe-Met-Thr-OH often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, using automated synthesizers and advanced purification techniques like HPLC (high-performance liquid chromatography) .

Chemical Reactions Analysis

Types of Reactions

H-Tyr-Gly-Gly-Phe-Met-Thr-OH: can undergo various chemical reactions, including:

    Oxidation: Methionine can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds (if present) can be reduced to free thiols using reducing agents like DTT (dithiothreitol).

    Substitution: Amino acid residues can be substituted with other residues through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Site-directed mutagenesis using PCR (polymerase chain reaction) techniques.

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

H-Tyr-Gly-Gly-Phe-Met-Thr-OH: has several applications in scientific research:

    Chemistry: Used as a standard in peptide synthesis and analytical techniques like HPLC and mass spectrometry.

    Biology: Studied for its role in neurotransmission and pain modulation.

    Medicine: Investigated for its potential therapeutic effects in pain management and stress-related disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

H-Tyr-Gly-Gly-Phe-Met-Thr-OH: exerts its effects by binding to opioid receptors in the brain. This binding activates intracellular signaling pathways that inhibit the release of neurotransmitters involved in pain perception. The peptide acts as an agonist at these receptors, mimicking the effects of endogenous opioids .

Comparison with Similar Compounds

H-Tyr-Gly-Gly-Phe-Met-Thr-OH: is similar to other endogenous opioid peptides like β-endorphin and γ-endorphin. it is unique in its shorter length and specific amino acid sequence, which confer distinct biological activities .

List of Similar Compounds

Properties

CAS No.

60117-18-2

Molecular Formula

C31H42N6O9S

Molecular Weight

674.8 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C31H42N6O9S/c1-18(38)27(31(45)46)37-29(43)23(12-13-47-2)36-30(44)24(15-19-6-4-3-5-7-19)35-26(41)17-33-25(40)16-34-28(42)22(32)14-20-8-10-21(39)11-9-20/h3-11,18,22-24,27,38-39H,12-17,32H2,1-2H3,(H,33,40)(H,34,42)(H,35,41)(H,36,44)(H,37,43)(H,45,46)/t18-,22+,23+,24+,27+/m1/s1

InChI Key

YXVXEONTDCBORX-PEZVSODSSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N)O

Origin of Product

United States

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